synthesis protocol for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
synthesis protocol for 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction and Strategic Overview
2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid is a bifunctional molecule incorporating a reactive iodine atom, suitable for cross-coupling reactions, and a carboxylic acid moiety for amide bond formation or further functionalization. The core of this molecule, the 1,2,3-triazole ring, is a highly stable and versatile scaffold. Its synthesis is most efficiently achieved through the principles of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
Our synthetic strategy is a robust, three-step sequence designed for efficiency and regioselectivity:
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Formation of the Triazole Core: Synthesis of an ester precursor, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate, via a CuAAC reaction.
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Regioselective Iodination: Introduction of the iodine atom at the C4 position of the triazole ring.
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Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
This approach avoids the direct use of unstable iodo-alkynes and allows for the isolation and characterization of stable intermediates.
Caption: Overall synthetic workflow for the target compound.
Mechanistic Insights: The Power of Click Chemistry
The cornerstone of this synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high yields, mild conditions, and remarkable specificity, exclusively forming the 1,4-disubstituted triazole isomer.[1][3]
The catalytic cycle involves several key steps:
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Copper-Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate.
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Azide Coordination: The azide coordinates to the copper center.
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Cycloaddition: A [3+2] cycloaddition occurs, forming a six-membered copper metallacycle.
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Ring Contraction & Protonolysis: The metallacycle rearranges and is protonated by the solvent to release the stable triazole product, regenerating the Cu(I) catalyst for the next cycle.[3]
Caption: Simplified catalytic cycle of the CuAAC reaction.
The subsequent iodination proceeds via an electrophilic substitution mechanism. The C-H bond at the 5-position (commonly referred to as the 4-position in the final product nomenclature) of the 1,2,3-triazole ring is acidic and can be deprotonated, or the ring itself is sufficiently electron-rich to be attacked by an electrophilic iodine source like N-Iodosuccinimide (NIS).
Detailed Experimental Protocol
Safety Precaution: Organic azides, such as ethyl azidoacetate, are potentially explosive. They should be handled with care, avoiding heat, shock, and friction. All reactions should be conducted in a well-ventilated fume hood behind a safety shield.
Part A: Synthesis of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate
This procedure adapts the well-established CuAAC reaction for the synthesis of the triazole core.[4][5] We use trimethylsilylacetylene as a safe and easy-to-handle source of acetylene.
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Materials & Reagents:
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Ethyl azidoacetate
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Trimethylsilylacetylene (TMSA)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
tert-Butanol (t-BuOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl azidoacetate (1.0 eq) and trimethylsilylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
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In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water.
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Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 4-12 hours).
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Once the cycloaddition is complete, add TBAF (1.2 eq) to the mixture to cleave the TMS group. Stir for 1 hour at room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield ethyl 2-(1H-1,2,3-triazol-1-yl)acetate as a clear oil or white solid.
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Part B: Synthesis of Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
This step involves the direct and regioselective iodination of the electron-rich triazole ring.
-
Materials & Reagents:
-
Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (from Part A)
-
N-Iodosuccinimide (NIS)
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Acetonitrile (ACN)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (1.2 eq) portion-wise to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the appearance of the higher molecular weight product.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining NIS, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary to yield ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate.
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Part C: Synthesis of 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
The final step is a standard saponification of the ethyl ester to the target carboxylic acid.
-
Materials & Reagents:
-
Ethyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate (from Part B)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
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Water (H₂O)
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Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the iodo-triazole ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Remove the organic solvent (THF/MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A white precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid.[6][7]
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Quantitative Data Summary
The following table provides an overview of the stoichiometry and typical outcomes for the synthesis.
| Step | Reactant | Molar Eq. | Key Reagent | Molar Eq. | Solvent | Typical Time | Typical Yield |
| A | Ethyl azidoacetate | 1.0 | CuSO₄·5H₂O / Na Ascorbate | 0.05 / 0.10 | t-BuOH/H₂O | 4-12 h | 80-95% |
| B | Triazole Ester | 1.0 | N-Iodosuccinimide (NIS) | 1.2 | Acetonitrile | 12-24 h | 75-90% |
| C | Iodo-triazole Ester | 1.0 | LiOH | 1.5 | THF/H₂O | 2-4 h | >90% |
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure, showing characteristic shifts for the triazole proton (or its absence after iodination) and the methylene and acid protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of each compound.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl, the carboxylic acid C=O and O-H stretch, and the azide stretch in the starting material.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol.
-
Li, G., et al. (2016). Lewis Acid Catalyzed [4 + 3] Cycloaddition of Propargylic Alcohols with Azides. Organic Letters. [Link]
- BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
-
Javed, I. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Pereira, M. M., et al. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances. [Link]
-
IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis. [Link]
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Frontiers Media S.A. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Kolodych, S., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. [Link]
-
Silva, F. C., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências. [Link]
-
Zhang, X-R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
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- 6. 2-(4-Iodo-1H-1,2,3-triazol-1-yl)acetic acid 98.00% | CAS: 1360607-69-7 | AChemBlock [achemblock.com]
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